molecular formula C17H23N3O3 B6543265 N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide CAS No. 1021206-80-3

N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide

Cat. No.: B6543265
CAS No.: 1021206-80-3
M. Wt: 317.4 g/mol
InChI Key: ZOSQIIIVFVVYHI-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with two distinct functional groups: a cyclopropylformamido ethyl chain at the N-position and a 2-methylpropanamido group at the para position of the aromatic ring.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)15(21)20-14-7-5-13(6-8-14)17(23)19-10-9-18-16(22)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQIIIVFVVYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C15H22N4O2
  • Molecular Weight : 290.36 g/mol

The compound features a benzamide structure with substituents that include cyclopropyl and propanamide groups, which are hypothesized to influence its biological activity.

PropertyValue
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
CAS Number[Pending]

The biological activity of this compound is primarily associated with its interaction with various molecular targets involved in cell signaling and apoptosis. Preliminary studies suggest that the compound may exhibit pro-apoptotic effects, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Case Study: Cancer Cell Lines

In a study focusing on the sensitizing effects of this compound in human medullary thyroid carcinoma (TT cell line), it was found that:

  • The compound increased the pro-apoptotic effects of staurosporine.
  • It reduced mitochondrial membrane potential (MMP) activation, indicating its role in promoting apoptosis in resistant cancer cells .

Antitumor Activity

Research indicates that compounds similar to this compound may be effective in combination therapies for cancer treatment. For instance, one study highlighted that a related compound enhanced the effectiveness of chemotherapeutic drugs while potentially allowing for reduced dosages .

Table 2: Summary of Biological Activities

Activity TypeObservations
Pro-apoptoticEnhances apoptosis in cancer cell lines
ChemosensitizationIncreases sensitivity to chemotherapeutic agents
Antitumor PotentialMay reduce effective doses of chemotherapy

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways, particularly through mitochondrial pathways.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Substituents on Benzamide Core Side Chain Functionalization
This compound 4-(2-methylpropanamido) N-ethyl cyclopropylformamido
[125I]PIMBA 4-methoxy N-ethyl piperidinyl
4-iodo-N-[2-(1'-piperidinyl)ethyl]benzamide None (iodo substitution) N-ethyl piperidinyl
N,5-dimethyl-2-(2-methylpropanamido)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]benzamide 2-(2-methylpropanamido), 5-methyl N-(5-phenyl-1H-pyrazol-4-yl)methyl

Observations:

  • The 2-methylpropanamido substituent at the para position may sterically hinder interactions with hydrophobic protein pockets, contrasting with the smaller methoxy or iodo groups in other analogs .

Pharmacological Comparison

Binding Affinity and Selectivity:

Compound Name Target Receptor Kd (nM) Bmax (fmol/mg protein) Therapeutic Application
[125I]PIMBA Sigma-1 (DU-145 cells) 5.80 1800 Prostate cancer imaging
[3H]1,3-di-o-tolylguanidine Sigma-2 (DU-145 cells) 15.71 1930 Tumor proliferation inhibition
Target Compound* Sigma-1/2 (inferred) N/A N/A Hypothesized: Oncology

Notes:

  • *Direct binding data for this compound is unavailable in the provided evidence. Its affinity is inferred from structural analogs.
  • The piperidinyl side chain in [125I]PIMBA contributes to high sigma-1 receptor affinity (Kd = 5.80 nM), whereas the cyclopropylformamido group in the target compound may alter binding kinetics due to differences in hydrophobicity and steric bulk .

Therapeutic Potential

  • Prostate Cancer: Radioiodinated benzamides like [125I]PIMBA exhibit rapid tumor uptake and retention in DU-145 xenografts, with nonradioactive analogs showing dose-dependent inhibition of prostate cancer cell colony formation . The target compound’s 2-methylpropanamido group may enhance metabolic stability compared to iodinated analogs.
  • Molecular Docking Insights : Glide XP scoring () suggests that hydrophobic enclosure and hydrogen-bonding motifs critical for sigma receptor binding may be modulated by the target compound’s substituents, though computational validation is required .

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